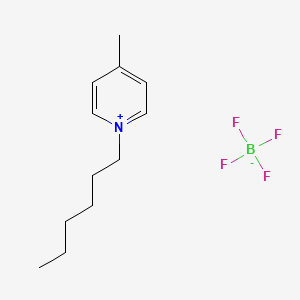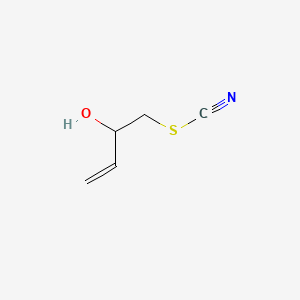
1-Thiocyanatobut-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Thiocyanatobut-3-en-2-ol is an organic compound with the molecular formula C5H7NOS It is characterized by the presence of a thiocyanate group (-SCN) attached to a butenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Thiocyanatobut-3-en-2-ol can be synthesized through the reaction of but-3-en-2-ol with thiocyanogen (SCN2) under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane (DCM) and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Thiocyanatobut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to a thiol group (-SH).
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium iodide (NaI) or ammonia (NH3) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
1-Thiocyanatobut-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-thiocyanatobut-3-en-2-ol involves its interaction with molecular targets through the thiocyanate group. This group can undergo nucleophilic attack, leading to the formation of various intermediates and products. The pathways involved may include:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles, leading to diverse chemical transformations.
Oxidation-Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Comparison with Similar Compounds
1-Thiocyanatobut-3-en-2-ol can be compared with other thiocyanate-containing compounds such as:
1-Thiocyanatoethanol: Similar structure but with a shorter carbon chain.
1-Thiocyanatopropanol: Similar structure with a different position of the thiocyanate group.
1-Thiocyanatobutanol: Similar structure but without the double bond.
Properties
CAS No. |
79157-67-8 |
|---|---|
Molecular Formula |
C5H7NOS |
Molecular Weight |
129.18 g/mol |
IUPAC Name |
2-hydroxybut-3-enyl thiocyanate |
InChI |
InChI=1S/C5H7NOS/c1-2-5(7)3-8-4-6/h2,5,7H,1,3H2 |
InChI Key |
WPRSYXIOJJRNKW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CSC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[10-([2,2'-Bithiophen]-5-yl)decyl]oxy}oxane](/img/structure/B13131406.png)
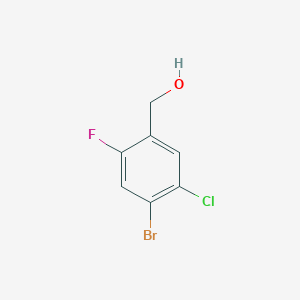
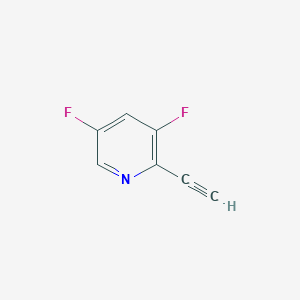
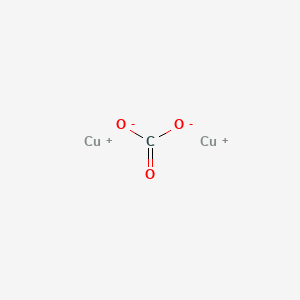
![4,4'-Dimethyl-[9,9'-bianthracene]-10,10'(9H,9'H)-dione](/img/structure/B13131429.png)

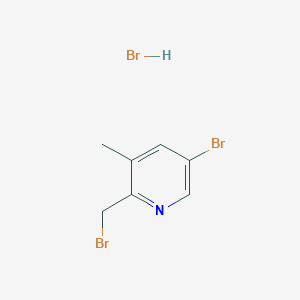
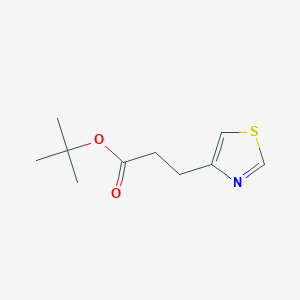
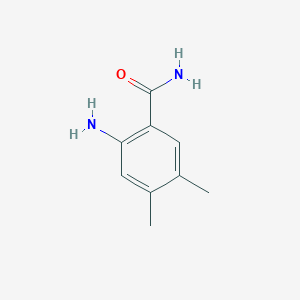
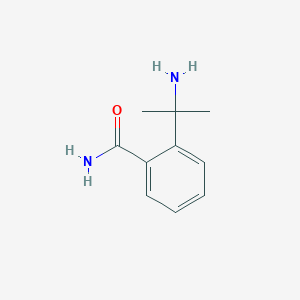
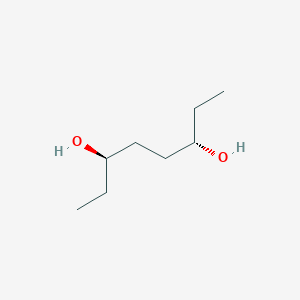
![8-Chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13131468.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B13131470.png)
